1-(2-Phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one is a heterocyclic compound that contains a thiazine ring fused with a phenyl group
Preparation Methods
The synthesis of 1-(2-Phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a phenyl-substituted amine with a thioester in the presence of a base, leading to the formation of the thiazine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-Phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form, potentially altering its chemical properties.
Substitution: The phenyl group and other positions on the thiazine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include antimicrobial, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
1-(2-Phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive effects.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Used as a ligand in catalysis.
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties
Properties
CAS No. |
82461-88-9 |
---|---|
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
1-(2-phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethanone |
InChI |
InChI=1S/C12H13NOS/c1-9(14)11-7-13-12(15-8-11)10-5-3-2-4-6-10/h2-7,12-13H,8H2,1H3 |
InChI Key |
VFXAYTJWBVHEJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(SC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.